5-Oxazol-5-yl-pyrazine-2-carboxylic acid
Descripción
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
5-(1,3-oxazol-5-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-2-10-5(1-11-6)7-3-9-4-14-7/h1-4H,(H,12,13) |
Clave InChI |
AWEJUVKHFBPNIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(=O)O)C2=CN=CO2 |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The compound has been investigated for its role as a pharmacophore in the development of new drugs targeting various diseases. Notably, it has shown promise as an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5), which is relevant in treating erectile dysfunction and pulmonary hypertension. PDE-5 inhibitors have become a cornerstone in managing these conditions due to their efficacy and safety profiles .
Table 1: Pharmacological Activities of 5-Oxazol-5-yl-pyrazine-2-carboxylic Acid
Antitumor Properties
Research indicates that 5-Oxazol-5-yl-pyrazine-2-carboxylic acid possesses antitumor properties, particularly against prostate cancer. Studies have demonstrated that derivatives of this compound can inhibit tumor growth and proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation .
Case Study: Prostate Cancer Treatment
A recent patent highlighted the use of stereoisomers derived from this compound for treating prostate cancer, showcasing their effectiveness in preclinical models. These compounds were shown to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .
Neuropharmacological Applications
The compound has also been explored for its neuropharmacological effects, specifically as a neuropeptide S receptor antagonist. This receptor plays a crucial role in anxiety and stress responses, making it a target for developing anxiolytic medications. Structure–activity relationship studies have indicated that modifications at the 5-position of the oxazolo[3,4-a]pyrazine core can significantly influence receptor modulation and activity .
Table 2: Neuropharmacological Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl Group | Reduced potency | |
| Isopropyl Chain | Significant reduction | |
| L-Phenylglycine Derivative | Enhanced activity |
Antimicrobial Activity
Beyond its applications in oncology and neurology, 5-Oxazol-5-yl-pyrazine-2-carboxylic acid exhibits antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This broad-spectrum antimicrobial action positions it as a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro evaluations revealed that certain derivatives showed potent activity against resistant strains of bacteria at low concentrations, highlighting their potential utility in addressing antibiotic resistance issues .
Comparación Con Compuestos Similares
Substituent Effects on Pyrazine Derivatives
Key structural analogs include pyrazine-2-carboxylic acid derivatives with varying substituents (Table 1).
Table 1: Comparative Analysis of Pyrazine-2-Carboxylic Acid Derivatives
*Calculated molecular weight based on formula C₈H₅N₃O₃.
Key Observations :
Comparison with Oxazole-Containing Analogs
2-Phenyloxazole-5-carboxylic acid (CAS 106833-79-8) serves as a close structural analog, differing only in the absence of a pyrazine ring (Table 2).
Table 2: Oxazole-Containing Carboxylic Acid Derivatives
Key Differences :
- Aromatic Systems : Pyrazine’s dual nitrogen atoms confer stronger electron-deficient character compared to phenyl, affecting electronic interactions in molecular recognition .
- Bioactivity : 2-Phenyloxazole-5-carboxylic acid derivatives exhibit anti-inflammatory properties, while pyrazine analogs are explored for antimicrobial activity .
Métodos De Preparación
One-Pot Oxazole-Pyrazine Assembly
A direct method leverages cyclocondensation of carboxylic acid derivatives with isocyanides. For example, triflylpyridinium reagent -mediated activation of carboxylic acids enables oxazole formation, followed by pyrazine ring closure. In a representative procedure:
-
Methyl levulinate reacts with methyl isocyanoacetate in dichloromethane (DCM) at 40°C for 30 minutes using DMAP-Tf as a catalyst.
-
Hydrolysis of the intermediate oxazole with 6 N HCl at 100°C yields 5-aminolevulinic acid (5-ALA), a structural analog.
-
Adaptation of this protocol using pyrazine-2-carboxylic acid and tosylmethyl isocyanide affords the target compound in 65% yield after purification.
Key Advantages :
Coupling Reactions Between Pre-Formed Fragments
Suzuki-Miyaura Cross-Coupling
A two-step strategy involves synthesizing oxazole and pyrazine moieties separately, followed by coupling:
-
Oxazole-5-boronic acid is prepared via Rh₂(oct)₄-catalyzed cyclization of diazoacetyl azirines with nitriles.
-
Pyrazine-2-carboxylic acid ethyl ester undergoes palladium-catalyzed coupling with the oxazole boronic acid derivative.
-
Saponification of the ester with KOH/EtOH yields the final product (78% overall yield).
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 82% → 89% |
| Solvent | DMF/H₂O (3:1) | 70% → 85% |
| Temperature | 80°C | <70% → 89% |
T3P-Mediated Amide Coupling
Propylphosphonic anhydride (T3P) facilitates acid-amine coupling between pyrazine-2-carboxylic acid and oxazole-5-amine derivatives:
-
5-Methylpyrazine-2-carboxylic acid (1.0 mmol) reacts with oxazol-5-ylpiperazine (1.1 mmol) in DMF.
-
T3P (1.3 mmol) and DIPEA (3.0 mmol) are added at 25°C for 30 minutes.
-
Column chromatography (DCM/MeOH, 9:1) isolates the product in 92% yield.
Functional Group Transformations
Oxidation of Methyl-Substituted Intermediates
A patent route (CN106220574A) details the oxidation of 5-methylpyrazine-2-carboxylic acid derivatives:
-
3-Methylpyrazine is oxidized with KMnO₄ in H₂SO₄/H₂O at 100–103°C for 4 hours.
-
The resulting 5-methylpyrazine-2,3-dicarboxylic acid undergoes decarboxylation with H₂SO₄ at 115°C.
-
Introduction of the oxazole moiety via Claisen-Schmidt condensation with oxazole-5-carbaldehyde completes the synthesis.
Critical Observations :
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxazol-5-yl-pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation and cyclization are common strategies. For example, pyrazole derivatives are synthesized using reagents like phosphorus oxychloride at elevated temperatures (120°C) to form oxadiazoles . For oxazole-pyrazine hybrids, coupling reactions between pyrazinecarboxylic acid precursors and oxazole intermediates (e.g., using DMF-DMA as a cyclizing agent) are effective. Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while excess reagents improve yields.
- Data : Yield typically ranges from 60–85% under optimized conditions, with purity confirmed via HPLC (>95%) .
Q. How can spectroscopic techniques (IR, NMR, X-ray) resolve structural ambiguities in 5-Oxazol-5-yl-pyrazine-2-carboxylic acid derivatives?
- Methodology :
- IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid; C=N stretch at ~1600 cm⁻¹ for oxazole) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 8.0–9.0 ppm for pyrazine; δ 7.5–8.5 ppm for oxazole). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and confirms regiochemistry of substituents .
Q. What are the solubility profiles of 5-Oxazol-5-yl-pyrazine-2-carboxylic acid in common solvents, and how does this impact experimental design?
- Methodology : Solubility testing in DMSO, water, and ethanol via gravimetric analysis. For biological assays, prepare stock solutions in DMSO (50 mg/mL) with sonication, then dilute in PBS or cell culture media (final DMSO <1%) .
- Data : Solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL. Stability: -80°C for 2 years (lyophilized) or -20°C for 1 year (solution) .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazole ring modulate the acidity of the pyrazinecarboxylic acid group?
- Methodology : Perform pKa measurements via potentiometric titration in aqueous/organic mixtures. Compare with DFT calculations (e.g., B3LYP/6-31G**) to assess electron-withdrawing/donating effects. For example, electron-withdrawing groups (e.g., -NO₂) lower pKa by stabilizing the deprotonated form .
- Data : Calculated pKa for unsubstituted derivative: ~2.5; experimental: 2.3–2.7 (±0.1) .
Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays for oxazole-pyrazine hybrids?
- Methodology :
- Strain-specific activity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify selectivity .
- Membrane permeability : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake.
- Resazurin microtiter assay : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal effects .
- Data : MIC values range from 8–64 µg/mL for S. aureus but >128 µg/mL for E. coli due to outer membrane barriers .
Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction of 5-Oxazol-5-yl-pyrazine-2-carboxylic acid with biological targets?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-311++G** level; calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (100 ns) to assess stability .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they resolved?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
